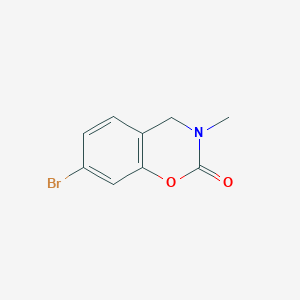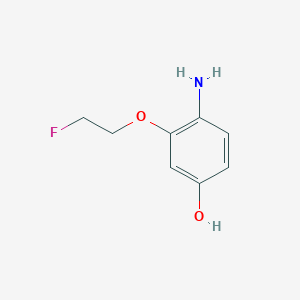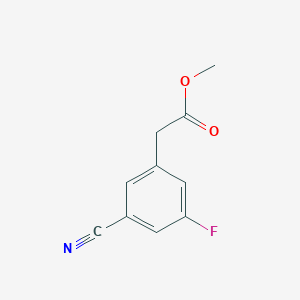
4-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)phenol is a chemical compound that features a phenol group attached to a piperidine ring substituted with two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)phenol typically involves the following steps:
Formation of 4,4-Difluoropiperidine: This can be achieved by fluorinating piperidine using appropriate fluorinating agents.
Attachment of Ethoxy Group: The 4,4-difluoropiperidine is then reacted with ethylene oxide to introduce the ethoxy group.
Coupling with Phenol: Finally, the ethoxy-substituted piperidine is coupled with phenol under suitable conditions, such as using a base like sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine ring or the phenol group.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the piperidine ring or phenol group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the piperidine ring can enhance binding affinity and selectivity towards specific targets. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(4,4-Difluoropiperidin-1-yl)ethanol): Similar structure but with an ethanol group instead of a phenol group.
4-(2-(4,4-Difluoropiperidin-1-yl)ethanamine): Contains an amine group instead of a phenol group.
4-(2-(4,4-Difluoropiperidin-1-yl)ethanone): Features a ketone group instead of a phenol group.
Uniqueness
4-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)phenol is unique due to the presence of both a phenol group and a difluorinated piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C13H17F2NO2 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
4-[2-(4,4-difluoropiperidin-1-yl)ethoxy]phenol |
InChI |
InChI=1S/C13H17F2NO2/c14-13(15)5-7-16(8-6-13)9-10-18-12-3-1-11(17)2-4-12/h1-4,17H,5-10H2 |
InChI-Schlüssel |
BMTXXGQCNDWVNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(F)F)CCOC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


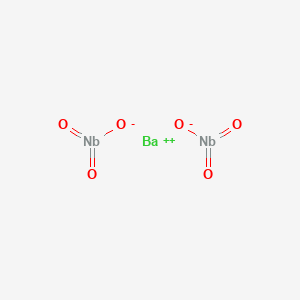
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)
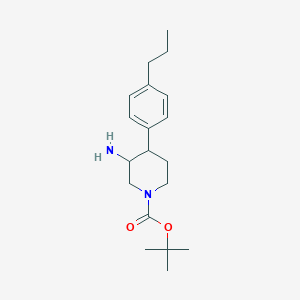

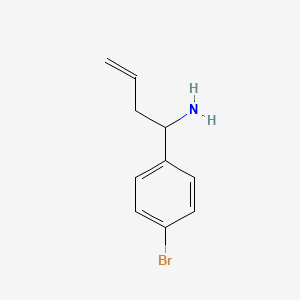

![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)


